molecular formula C7H3Cl2F2NO3 B1410399 1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene CAS No. 1803714-79-5

1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene

Cat. No.: B1410399
CAS No.: 1803714-79-5
M. Wt: 258 g/mol
InChI Key: NZECEPAREZXBAK-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene is a halogenated aromatic compound featuring a nitro group (-NO₂) at the 2-position, chlorine atoms at the 1- and 3-positions, and a difluoromethoxy (-OCF₂H) substituent at the 4-position. This structure confers unique physicochemical properties, including moderate polarity due to the electron-withdrawing nitro and halogen groups, and enhanced metabolic stability from the difluoromethoxy moiety.

Properties

IUPAC Name

1,3-dichloro-4-(difluoromethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(15-7(10)11)5(9)6(3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZECEPAREZXBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by chlorination and difluoromethoxylation under controlled conditions. Industrial production methods often employ advanced techniques such as continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common reagents for these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Building Block : 1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse substitution reactions that can lead to new compounds with varied functionalities.
  • Biological Studies
    • Mechanistic Studies : The compound is utilized in research to investigate biological pathways involving halogenated aromatic compounds. Its interactions with specific molecular targets can provide insights into enzyme mechanisms and metabolic pathways.
    • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. The halogen substituents may disrupt microbial membranes or inhibit enzymes crucial for microbial survival.
  • Medicinal Chemistry
    • Therapeutic Potential : Researchers are exploring the compound's potential as a precursor for developing new therapeutic agents. Its ability to undergo reduction to form amines may yield derivatives with improved biological activity.
    • Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects, suggesting that this compound could also modulate inflammatory pathways.
  • Chemical Biology
    • Probes and Labels : In chemical biology, the compound is used to synthesize labeled compounds that can serve as probes for studying biological systems.

Data Table of Applications

Application AreaDescriptionCase Studies/Examples
Organic SynthesisIntermediate for complex moleculesSynthesis of pharmaceuticals
Biological StudiesInvestigating halogenated compounds' mechanismsStudy of enzyme interactions
Medicinal ChemistryPotential therapeutic agent precursorResearch on anti-inflammatory effects
Chemical BiologySynthesis of labeled compounds for biological probingDevelopment of probes for enzyme studies

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The following table summarizes key differences between 1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene and similar compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Physical State Key Applications/Notes
This compound Cl (1,3), -OCF₂H (4), NO₂ (2) C₇H₃Cl₂F₂NO₃ ~266.0 (calc.) Likely liquid Agrochemical intermediates, drug synthesis
1-Chloro-4-(difluoromethyl)-2-nitrobenzene Cl (1), -CF₂H (4), NO₂ (2) C₇H₄ClF₂NO₂ 207.56 Liquid Intermediate in organic synthesis
1-Chloro-2,4-difluoro-3-nitrobenzene Cl (1), F (2,4), NO₂ (3) C₆H₂ClF₂NO₂ 209.54 Solid Pesticide precursors
1-Amino-4-chloro-2-nitrobenzene NH₂ (1), Cl (4), NO₂ (2) C₆H₄ClN₃O₂ 172.57 Solid (mp 116–118°C) Dye/pharmaceutical synthesis
2-Chloro-1,3-difluoro-4-nitrobenzene Cl (2), F (1,3), NO₂ (4) C₆H₂ClF₂NO₂ 193.54 Solid Fluorinated building blocks

Key Differences and Implications

Substituent Effects on Reactivity
  • Nitro Group Position : The nitro group at the 2-position (target compound) vs. 3- or 4-positions (e.g., 1-Chloro-2,4-difluoro-3-nitrobenzene ) influences electrophilic substitution patterns. Ortho/para-directing effects of halogens may compete with meta-directing nitro groups, altering regioselectivity in further reactions.
  • Difluoromethoxy vs. Difluoromethyl : The -OCF₂H group in the target compound introduces oxygen, increasing polarity compared to -CF₂H (as in 1-Chloro-4-(difluoromethyl)-2-nitrobenzene ). This may enhance solubility in polar solvents but reduce lipid permeability.
Physical Properties
  • State and Stability: The difluoromethoxy group likely lowers melting points compared to amino-substituted analogs (e.g., 1-Amino-4-chloro-2-nitrobenzene, mp 116–118°C ). Liquid states (e.g., 1-Chloro-4-(difluoromethyl)-2-nitrobenzene ) facilitate handling in synthetic workflows.

Biological Activity

1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene (CAS No. 1803714-79-5) is a synthetic organic compound characterized by its unique molecular structure, which includes chlorine and fluorine substituents along with a nitro group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The molecular formula of this compound is C7_7H3_3Cl2_2F2_2NO3_3, and it has a molecular weight of 258 g/mol. The compound features a nitro group that can participate in redox reactions, while the halogen atoms can engage in halogen bonding and other non-covalent interactions, influencing various biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form amines, which may exhibit different biological properties. Additionally, the presence of halogen substituents enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity.

Biological Activity

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. The structural characteristics of this compound may contribute to such effects through mechanisms involving membrane disruption or enzyme inhibition.
  • Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects. The potential modulation of inflammatory pathways by this compound could be explored further in preclinical models.
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes could lead to inhibition or activation of metabolic pathways, making it a candidate for further pharmacological studies .

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated nitrobenzenes:

  • Anticancer Research : A study investigated the cytotoxic effects of various nitroaromatic compounds on cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting that this compound may also have similar properties worth investigating .
  • Environmental Impact Studies : Research has shown that fluorinated compounds can persist in the environment and may exhibit bioaccumulation potential. Understanding the environmental fate of this compound is crucial for assessing its ecological impact .
  • Pharmacological Applications : Investigations into related compounds have revealed potential applications in treating allergic and inflammatory diseases. This highlights the importance of exploring this compound as a precursor for developing new therapeutic agents .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesNotable Activities
1,3-Dichloro-2-nitrobenzeneChlorine and nitro groupsAntimicrobial activity
1,4-Difluoro-2-nitrobenzeneFluorine and nitro groupsAnticancer properties
1,3-Dichloro-4-fluoromethoxy-2-nitrobenzeneChlorine and fluorinePotential anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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